

# 4-Chloro-1,5-naphthyridin-3-amine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-1,5-naphthyridin-3-amine

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Introduction

**4-Chloro-1,5-naphthyridin-3-amine** is a heterocyclic organic compound belonging to the naphthyridine class of molecules. Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities. This technical guide provides a detailed overview of the core chemical properties of **4-Chloro-1,5-naphthyridin-3-amine**, including its known physicochemical characteristics, general synthetic approaches, and potential reactivity. It is important to note that while the molecular formula is established, specific experimental data for this compound, such as melting point, boiling point, and detailed solubility, are not readily available in the public domain. Much of the information presented herein is based on the well-understood chemistry of the **1,5-naphthyridine** ring system.

# **Core Chemical Properties**

While specific experimental data for **4-Chloro-1,5-naphthyridin-3-amine** is limited, its fundamental properties can be derived from its chemical structure.



Property	Value	Source
Molecular Formula	C8H6CIN3	[1]
Molecular Weight	179.61 g/mol	Calculated
CAS Number	Not explicitly found for this specific isomer	
Appearance	Expected to be a solid	General knowledge of similar compounds
Purity	Commercially available at 95%	[1]

Table 1: Physicochemical Properties of **4-Chloro-1,5-naphthyridin-3-amine** 

## Synthesis and Reactivity

The synthesis of **4-Chloro-1,5-naphthyridin-3-amine** is not explicitly detailed in the available literature. However, the synthesis of the **1**,5-naphthyridine core can be achieved through various established methods, such as the Skraup reaction or the Gould-Jacobs reaction, followed by functional group interconversions.[2] A plausible synthetic route would involve the construction of a substituted **1**,5-naphthyridine ring system, followed by chlorination and amination steps.

The reactivity of **4-Chloro-1,5-naphthyridin-3-amine** is dictated by the electronic properties of the naphthyridine core and the nature of its substituents. The chloro group at the 4-position is expected to be susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The amino group at the 3-position can undergo reactions typical of aromatic amines, such as diazotization and subsequent coupling reactions.





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A representative synthetic workflow for **4-Chloro-1,5-naphthyridin-3-amine**.

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and analysis of **4-Chloro-1,5-naphthyridin-3-amine** are not available in the reviewed literature. However, general procedures for reactions involving the **1,5-naphthyridine** scaffold can be adapted. For instance, nucleophilic substitution of a chloro group on the naphthyridine ring is often carried out in a suitable solvent such as DMF or DMSO, with a base like potassium carbonate or triethylamine, at elevated temperatures.

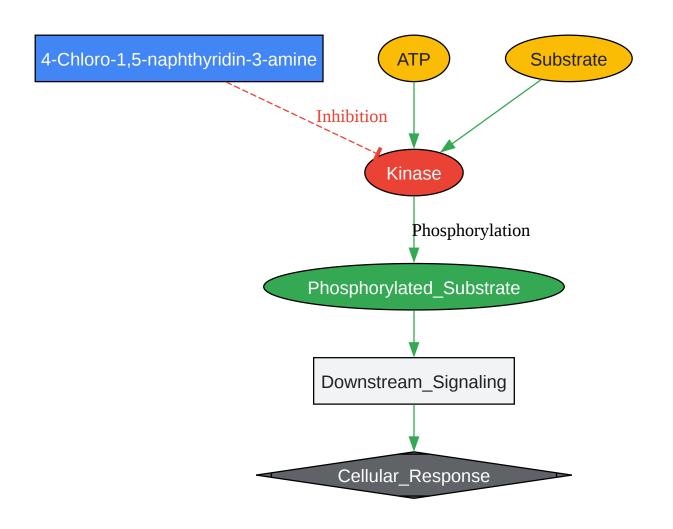
General Protocol for Nucleophilic Aromatic Substitution:

- Dissolve the chloro-naphthyridine derivative in an appropriate aprotic polar solvent.
- Add the nucleophile and a suitable base.
- Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture and quench with water.
- Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.



## **Potential Biological Activity and Signaling Pathways**

While the specific biological activity of **4-Chloro-1,5-naphthyridin-3-amine** has not been reported, the **1,5-naphthyridine** scaffold is a common feature in molecules targeting various biological pathways, particularly as kinase inhibitors. The structural similarity of this compound to known kinase inhibitors suggests it could potentially interact with the ATP-binding site of various kinases.



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A hypothetical signaling pathway involving kinase inhibition.

## **Spectroscopic Data**

Specific spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for **4-Chloro-1,5-naphthyridin-3-amine** are not available in the public domain. Characterization of this compound would require experimental analysis.



#### **Expected Spectroscopic Features:**

- ¹H NMR: Signals corresponding to the aromatic protons on the naphthyridine ring and the protons of the amine group. The chemical shifts and coupling constants would be indicative of the substitution pattern.
- 13C NMR: Resonances for the eight carbon atoms of the naphthyridine core, with chemical shifts influenced by the chloro and amino substituents.
- Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (179.61 g/mol) and characteristic isotopic pattern for a molecule containing one chlorine atom.
- Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, C=C and C=N stretching of the aromatic rings, and C-Cl stretching.

### Conclusion

**4-Chloro-1,5-naphthyridin-3-amine** represents a potentially valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. While a comprehensive experimental characterization of this specific molecule is currently lacking in the scientific literature, its chemical properties and reactivity can be inferred from the well-established chemistry of the 1,5-naphthyridine scaffold. Further research is warranted to fully elucidate its physicochemical properties, develop efficient synthetic protocols, and explore its biological activities. This guide serves as a foundational resource for researchers interested in this promising chemical entity.

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## References

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